5-Bromo-2-iodo-M-xylene
Overview
Description
Synthesis Analysis
The synthesis of halogenated xylenes, such as 5-bromo-m-xylene, can be achieved through various methods. For instance, a novel synthetic route to 5-bromo-m-xylene is described, which may involve protonation and subsequent reactions . Although the exact method for synthesizing 5-Bromo-2-iodo-m-xylene is not provided, similar synthetic strategies could potentially be applied, such as halogenation reactions under controlled conditions.
Molecular Structure Analysis
The molecular structure of halogenated xylenes can be inferred from studies on similar compounds. For example, the crystal structures of bromo- and iodo- derivatives of benzene compounds have been analyzed, showing features like hydrogen bonding and (\pi)–(\pi) interactions . These structural insights can be extrapolated to understand the molecular geometry and intermolecular interactions that 5-Bromo-2-iodo-m-xylene might exhibit.
Chemical Reactions Analysis
The chemical reactivity of bromo-substituted xylenes can be complex. For instance, 2-Bromo-m-xylene can undergo selective oxidation to form different products depending on the reaction conditions . Similarly, 5-Bromo-1,3-dimethyluracil reacts with xylene to yield aryl-substituted uracils, indicating that bromo-substituted compounds can participate in electrophilic aromatic substitution reactions . These findings suggest that 5-Bromo-2-iodo-m-xylene could also undergo various chemical transformations, potentially leading to a range of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated xylenes can be deduced from experimental and computational studies. For example, the vibrational spectra and electronic properties of 3-bromo-o-xylene have been characterized using spectroscopic techniques and density functional theory (DFT) calculations . These methods could be applied to 5-Bromo-2-iodo-m-xylene to determine its vibrational modes, electronic transitions, and molecular electrostatic potential, which are important for understanding its reactivity and interactions with other molecules.
Scientific Research Applications
Synthesis and Structural Analysis :
- 5-Bromo-2-iodo-M-xylene has been involved in the formation of stable benzenium ions in HF-SbF5, contributing to insights on protonation processes in halogen-containing benzenes (Brouwer, 2010).
Chemical Reactions and Polymerization :
- It has been used in polymerization processes, such as in the Pd-catalyzed polymerization of monozinc arylenes, demonstrating its role in the synthesis of polyarylenes (Chen, O'Brien, & Rieke, 1993).
Photoreactive Properties :
- Studies have shown its involvement in photoreactions, like the photoreaction of 5-bromo-1,3-dimethyluracil in xylene solutions, which reveals its potential in photochemistry (Seki, Matsuda, & Ohkura, 1987).
Isomerization Studies :
- Research has also focused on its role in xylene isomerization, particularly in studies involving surface-modified HZSM-5 zeolite catalysts (Zheng, Jentys, & Lercher, 2006).
Analytical Chemistry Applications :
- In analytical chemistry, it has been used in methods for the determination of iodine and bromine in biological materials, showcasing its utility in neutron activation analysis (Ohno, 1971).
Catalysis and Synthetic Chemistry :
- The compound has found use in catalysis and synthetic chemistry, as evidenced by its application in the synthesis of various complex molecules and as a catalyst in chemical transformations (Ghasemi, Antunes, & Organ, 2004).
Vibrational Spectroscopy Studies :
- Vibrational spectroscopy studies of related compounds, such as 3-bromo-o-xylene, provide insights into the electronic and optical properties, which could be extrapolated to understand the properties of 5-Bromo-2-iodo-M-xylene as well (2019).
Membrane Technology in Isomerization :
- It has been studied in the context of membrane technology for xylene isomerization, offering perspectives on its potential applications in separation technologies (Haag et al., 2006).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . Protective measures include wearing suitable gloves, protective clothing, and eye protection .
properties
IUPAC Name |
5-bromo-2-iodo-1,3-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrI/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIRLLZFIVAHES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942856 | |
Record name | 5-Bromo-2-iodo-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-iodo-M-xylene | |
CAS RN |
206559-43-5 | |
Record name | 5-Bromo-2-iodo-1,3-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206559-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-iodo-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.